molecular formula C11H17N3OS B1386144 6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine CAS No. 1095492-82-2

6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine

Cat. No.: B1386144
CAS No.: 1095492-82-2
M. Wt: 239.34 g/mol
InChI Key: UYUWDJGKZMFWKY-UHFFFAOYSA-N
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Description

6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine is a chemical compound that has been used in various scientific experiments. It was first synthesized in the 1970s as a structural analog of meperidine, a synthetic opioid medication.

Preparation Methods

The synthesis of 6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions .

Chemical Reactions Analysis

6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including its role as a reversible inhibitor of monoamine oxidase A (MAO-A), which is relevant for anti-depressant activity . In medicine, it has been explored for its potential therapeutic applications, although it is not currently used as a medication. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine involves its interaction with specific molecular targets and pathways. As a reversible inhibitor of MAO-A, it affects the breakdown of neurotransmitters in the brain, which can influence mood and behavior . The exact molecular pathways involved are still under investigation, but it is known to interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine can be compared with other morpholine derivatives, such as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine. These compounds share a similar core structure but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific combination of a morpholine ring and a pyridine ring, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-morpholin-4-ylethylsulfanyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUWDJGKZMFWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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